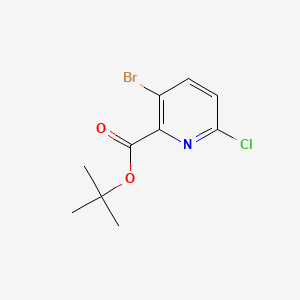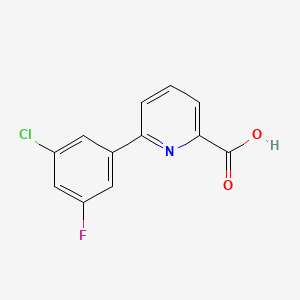
6-(3-Chloro-5-fluorophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(3-Chloro-5-fluorophenyl)picolinic acid” is a chemical compound with the molecular formula C12H7ClFNO2 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “6-(3-Chloro-5-fluorophenyl)picolinic acid” consists of a picolinic acid core with a 3-chloro-5-fluorophenyl group attached to the 6-position . The InChI code for this compound is 1S/C12H7ClFNO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- 6-(3-Chloro-5-fluorophenyl)picolinic acid is utilized in the synthesis and characterization of complex organic compounds. For example, Lee and Chi (1999) described a method for the preparation of (fluoromethyl)pyridyl-substituted amines, highlighting the significance of 6-chloro-α-hydroxy-picolines in the process (Lee & Chi, 1999).
- Anderson et al. (2003) used chloro-aryl bismuth thiolate, which is synthesized from reactions involving chloropicoline, to form coordination complexes with pyridine ligands (Anderson et al., 2003).
Herbicide Research
- Yang et al. (2021) explored the herbicidal activity of 6-pyrazolyl picolinate compounds, including 3-chloro-6-pyrazolyl-picolinate derivatives, demonstrating their potential as novel synthetic auxin herbicides (Yang et al., 2021).
Antiproliferative and Anticancer Applications
- Ruthenium(II)–arene complexes with substituted picolinato ligands, including chloro derivatives of picolinic acid, have been synthesized and shown to have potential antiproliferative activity against human tumor cell lines (Ivanović et al., 2014).
Organic Light Emitting Diodes (OLEDs)
- Baranoff et al. (2012) investigated the degradation of phosphorescent dopants in OLEDs and identified the cleavage of picolinate ligands as a potential cause for device instability (Baranoff et al., 2012).
Catalysis and Coordination Chemistry
- Devi et al. (2015) explored the synthesis and structural characterization of amides from picolinic acid, indicating its relevance in catalysis, coordination chemistry, and molecular devices (Devi et al., 2015).
Synthesis of Novel Compounds
- Yin Xian-hong (2007) reported the synthesis of new organic heterocyclic ligands using derivatives of picolinic acid, demonstrating its utility in creating diverse organic compounds (Yin Xian-hong, 2007).
Hydrothermal Assembly and Photocatalytic Activity
- Gu et al. (2017) utilized derivatives of picolinic acid in hydrothermal assembly to create coordination compounds with potential photocatalytic activity (Gu et al., 2017).
Eigenschaften
IUPAC Name |
6-(3-chloro-5-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEQMAXVULGCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687706 |
Source


|
| Record name | 6-(3-Chloro-5-fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-5-fluorophenyl)picolinic acid | |
CAS RN |
1261932-98-2 |
Source


|
| Record name | 6-(3-Chloro-5-fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

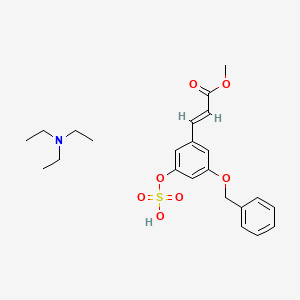
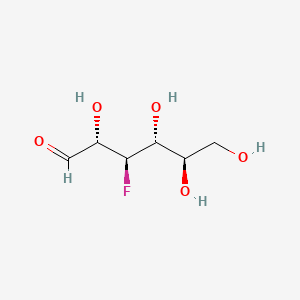

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)
methanone](/img/structure/B582118.png)

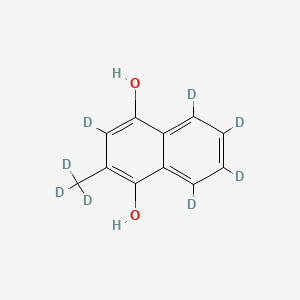

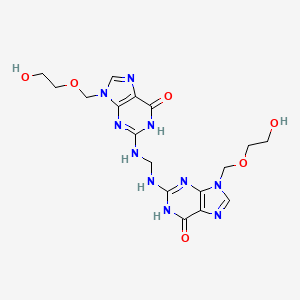


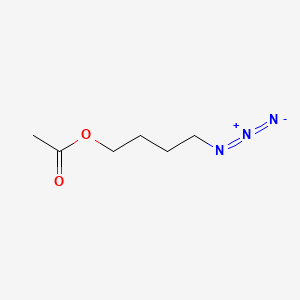
![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B582131.png)
